2-Nonyl-4-hydroxyquinoline N-oxide

描述

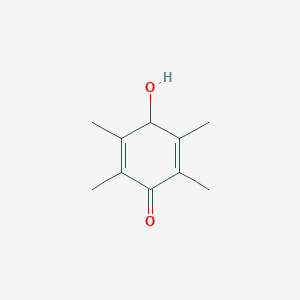

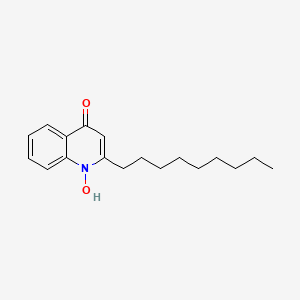

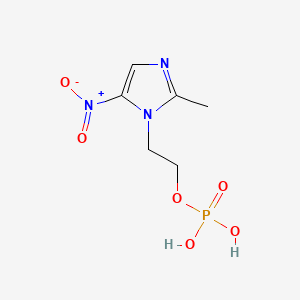

2-Nonyl-4-hydroxyquinoline N-oxide is a quinolone compound . It is known to be highly active and is often used in research .

Synthesis Analysis

The synthesis of 2-Nonyl-4-hydroxyquinoline N-oxide involves complex chemical reactions . It has been studied in the context of Pseudomonas aeruginosa swarms .Molecular Structure Analysis

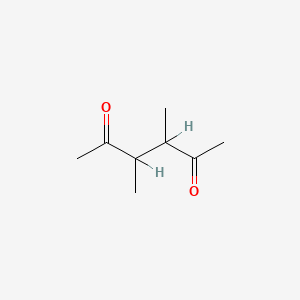

The molecular structure of 2-Nonyl-4-hydroxyquinoline N-oxide has been analyzed in various studies . It has been found to have an unusually large ligand-binding pocket .Chemical Reactions Analysis

The chemical reactions involving 2-Nonyl-4-hydroxyquinoline N-oxide have been studied extensively . It is known to participate in alkyl quinolone signaling responses to antibiotics in Pseudomonas aeruginosa swarms .科学研究应用

Interaction with Bacterial Pathogens

2-Nonyl-4-hydroxyquinoline N-oxide, a derivative of hydroxyquinoline N-oxides, plays a significant role in the interaction between bacteria. Pseudomonas aeruginosa, an opportunistic pathogen, produces this compound as a secondary metabolite and virulence factor. It inhibits the growth of Staphylococcus aureus and other Gram-positive organisms, thus affecting the microbial dynamics in polymicrobial communities. This interaction is of particular interest in the context of cystic fibrosis, where P. aeruginosa colonization is observed to inversely correlate with the presence of S. aureus in the sputum of patients (Machan et al., 1992).

Chemical Synthesis and Modification

2-Nonyl-4-hydroxyquinoline N-oxide and its analogs are the focus of several studies involving chemical synthesis and modification. It has been used as a ligand in copper-catalyzed reactions for the efficient synthesis of phenols and C-S cross-coupling of thiols with aryl iodides (Yang et al., 2011), (Su et al., 2012). These findings demonstrate the compound's utility in facilitating complex organic reactions, broadening the scope of its application in organic chemistry.

Role in Quorum Sensing

The compound also plays a role in quorum sensing, a process critical for bacterial communication. Its presence has been detected in Pseudomonas aeruginosa, where it forms part of the complex interplay of signaling molecules that regulate community behavior and virulence (Ortori et al., 2011). Understanding these interactions is crucial for developing new strategies to combat bacterial infections, especially in biofilm-forming bacteria.

Antimicrobial and Antioxidant Activities

Studies have shown that 2-Nonyl-4-hydroxyquinoline N-oxide exhibits antimicrobial and antioxidant activities. This highlights its potential utility in developing new antimicrobial agents or in studies focused on oxidative stress and its mitigation (Supong et al., 2016).

Impact on Mitochondrial Function

Research on 2-Nonyl-4-hydroxyquinoline N-oxide has also included its effects on mitochondrial function. It has been studied for its role in inhibiting mitochondrial electron transport and influencing proton permeability in mitochondrial membranes (Krab & Wikström, 1980). These properties make it a valuable compound for studying mitochondrial physiology and pathophysiology.

未来方向

属性

IUPAC Name |

1-hydroxy-2-nonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19(15)21/h9-10,12-14,21H,2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFNTDPGDPZMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953562 | |

| Record name | 1-Hydroxy-2-nonylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nonyl-4-hydroxyquinoline N-oxide | |

CAS RN |

316-66-5 | |

| Record name | Nonyl-4-hydroxyquinoline-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonyl-4-quinolinol 1-oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08453 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Hydroxy-2-nonylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)

![1-(7-Amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentitol](/img/structure/B1207621.png)